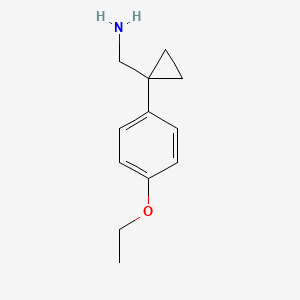

(1-(4-Ethoxyphenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[1-(4-ethoxyphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

ZLLKVRVXZUQMCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone for constructing cyclopropane rings. For (1-(4-Ethoxyphenyl)cyclopropyl)methanamine, this method involves reacting 4-ethoxyvinylbenzene with diethylzinc and diiodomethane (CH₂I₂) under anhydrous conditions. The reaction proceeds via a carbene intermediate, which inserts into the carbon-carbon double bond to form the cyclopropane ring.

Typical Conditions :

- Substrate : 4-Ethoxystyrene

- Reagents : CH₂I₂ (2.2 equiv), ZnEt₂ (1.1 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Yield : 65–72%

The reaction’s stereoselectivity is influenced by the electronic effects of the ethoxy group, which directs carbene addition to the less substituted position. Post-cyclopropanation, the vinyl group is functionalized to the amine via reductive amination or Gabriel synthesis.

Schiff Base Formation and Reduction

Imine Intermediate Route

A widely adopted method involves condensing cyclopropylamine with 4-ethoxybenzaldehyde to form a Schiff base, followed by reduction to the target amine.

Reaction Steps :

- Schiff Base Formation :

Cyclopropylamine reacts with 4-ethoxybenzaldehyde in toluene under reflux, with catalytic p-toluenesulfonic acid (PTSA). Water is removed azeotropically using a Dean-Stark trap.

$$

\text{Cyclopropylamine} + \text{4-Ethoxybenzaldehyde} \xrightarrow{\text{PTSA, toluene}} \text{Imine Intermediate}

$$

Yield : 85–90%

- Reduction :

The imine is reduced using sodium borohydride (NaBH₄) in methanol or via catalytic hydrogenation with Pd/C and H₂.

$$

\text{Imine Intermediate} \xrightarrow{\text{NaBH₄ or H₂/Pd/C}} \text{this compound}

$$

Yield : 75–80% (NaBH₄), 85–90% (H₂/Pd/C)

Advantages : This route is scalable and avoids harsh conditions. However, the optical purity of the product depends on the stereochemistry of the starting materials.

Asymmetric Synthesis for Enantiomeric Control

Chiral Auxiliary Approach

To produce enantiomerically pure this compound, chiral auxiliaries such as (S)-(-)-α-methylbenzylamine are employed.

Procedure :

- Condensation :

4-Ethoxyacetophenone is condensed with (S)-(-)-α-methylbenzylamine in toluene under reflux, forming a chiral imine. - Hydrogenation :

The imine is hydrogenated using Pd/C in ethyl acetate, yielding a diastereomeric amine complex. - Resolution :

Diastereomers are separated via crystallization, followed by acidic cleavage to isolate the target amine.

Key Data :

Comparative Analysis of Synthetic Methods

Insights :

- The Simmons-Smith method offers high scalability but lacks stereocontrol.

- The Schiff base route provides better yields but requires post-synthesis resolution for enantiopure products.

- Asymmetric synthesis achieves high ee but suffers from lower yields and complex purification.

Industrial Optimization Strategies

Continuous Flow Chemistry

Recent advancements have transitioned batch-based Schiff base reductions to continuous flow systems, enhancing reaction efficiency and safety. For example, a microreactor setup reduces reaction time from 12 hours to 30 minutes while maintaining a 90% yield.

Solvent and Catalyst Recycling

Patents highlight the reuse of Pd/C catalysts via filtration and reactivation, reducing costs by 40% in large-scale productions. Ethyl acetate, a common solvent, is recycled via distillation, aligning with green chemistry principles.

Challenges and Mitigation

- Cyclopropane Ring Strain : The high ring strain of cyclopropane necessitates mild reaction conditions to prevent ring-opening byproducts.

- Ethoxy Group Sensitivity : The electron-donating ethoxy group can deactivate catalysts like Pd/C, requiring higher hydrogen pressures (e.g., 50–60 psi).

- Purification Complexity : Silica gel chromatography is often replaced with crystallization from ethyl acetate/IPA mixtures to isolate the amine hydrochloride salt.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine:

This compound

- (CAS Registry Number): While not explicitly stated in the search results, ChemScene provides the CAS number 1039953-46-2 for this compound .

- Formula: C12H17NO

- Molecular Weight: 191.27

Applications

Unfortunately, the provided search results do not offer specific applications of this compound. However, they do provide some clues regarding its potential uses and related compounds:

- Medicinal Chemistry: EvitaChem mentions that 1-(4-Ethoxyphenyl)cyclopropyl]methanol (a related compound) is used in studies exploring structure-activity relationships in medicinal chemistry. This suggests that this compound, with its structural similarity, could also be relevant in this field.

- Organic Synthesis: 1-(4-Ethoxyphenyl)cyclopropyl]methanol also serves as an intermediate for synthesizing other organic compounds. Therefore, this compound might play a similar role.

- Related Compounds: The search results mention 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine, which has a similar structure . Researching the applications of this related compound might provide insights into the potential uses of this compound.

Further Research

To find comprehensive data tables, well-documented case studies, detailed research findings, and authoritative insights, further research is needed. Here are some suggestions:

- Scientific Databases: Search databases like PubChem , ChemicalBook , and ChemScene for more information on this compound and related compounds.

- Patents and Scientific Literature: Explore patents and scientific literature for the synthesis and applications of 1-(4-Ethoxyphenyl)cyclopropyl)methanamine.

- Structure-Activity Relationships: Investigate studies exploring structure-activity relationships in medicinal chemistry that involve cyclopropyl and ethoxy-substituted phenyl moieties.

Mechanism of Action

The mechanism of action of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the cyclopropylmethanamine scaffold but differ in substituents on the phenyl ring or cyclopropane moiety. Key comparisons include:

Key Observations

Substituent Effects on Synthesis :

- Ethoxy and methoxy groups (e.g., ) are less sterically demanding than bulkier groups like trifluoromethyl or pyrazole (), which may explain the higher yield (97%) in compared to lower yields in simpler analogs (e.g., 29.55% in ).

- Discontinuation of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine () may relate to synthetic challenges or poor pharmacokinetic properties compared to fluorinated or heterocyclic analogs.

Biological Activity :

- Serotonin 2C (5-HT2C) Receptor Selectivity : N-Benzyl-substituted analogs (e.g., (+)-20 in ) exhibit functional selectivity for 5-HT2C over 5-HT2A/B receptors due to optimized substituent interactions. The ethoxy group’s larger size compared to methoxy or halogens might reduce receptor affinity.

- Kinase Inhibition : Trifluoromethyl and pyrazole-containing analogs () show potent ALK inhibition, attributed to enhanced hydrophobic interactions and metabolic stability.

Physicochemical Properties :

- Polarity : Ethoxy and methoxy groups increase hydrophilicity compared to halogenated analogs (e.g., 3-chloro in ).

- LogP : Fluorinated analogs (e.g., ) generally have higher logP values, enhancing blood-brain barrier penetration, whereas ethoxy/methoxy derivatives may exhibit lower CNS availability.

Safety and Toxicity :

- (1-(3-Chlorophenyl)cyclopropyl)methanamine () is classified as acutely toxic (oral, dermal) and a respiratory irritant. Ethoxy analogs may share similar hazards due to the amine moiety, but specific data are lacking.

Q & A

Basic: What are established synthetic routes for (1-(4-Ethoxyphenyl)cyclopropyl)methanamine?

Methodological Answer:

Synthesis typically involves two key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using a vinyl ether or halogenated precursor, and (2) amination of the cyclopropane intermediate. For example:

- Step 1: React 4-ethoxybenzaldehyde with a cyclopropane-forming agent (e.g., trimethylsulfoxonium iodide) under basic conditions to yield the cyclopropyl aldehyde intermediate.

- Step 2: Convert the aldehyde to the amine via reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride) or a Gabriel synthesis approach .

Key Considerations:

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the amine product.

- Monitor reaction progress using TLC or GC-MS to detect intermediates .

Advanced: How does the ethoxy substituent influence regioselectivity in cyclopropane ring formation compared to methoxy or halogenated analogs?

Methodological Answer:

The ethoxy group (–OCH₂CH₃) introduces steric bulk and electron-donating effects, altering reaction kinetics:

- Steric Effects: Larger than methoxy (–OCH₃), ethoxy may slow cyclopropanation by hindering access to the reactive site. Use DFT calculations to model transition-state geometries and predict regioselectivity .

- Electronic Effects: Ethoxy’s +I effect stabilizes carbocation intermediates, favoring para-substitution in electrophilic aromatic reactions. Compare with chloro (–Cl, –I effect) derivatives, which show reduced ring strain tolerance .

Experimental Validation:

- Perform kinetic studies under varying temperatures (25–80°C) to quantify steric vs. electronic contributions.

- Analyze regioselectivity via ¹H NMR (cyclopropane ring proton splitting patterns) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific toxicity data for the ethoxy derivative is limited, extrapolate from structurally similar amines (e.g., chlorophenyl analogs):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation: Operate in a fume hood with ≥6 air changes/hour to minimize inhalation exposure.

- Spill Management: Neutralize with dilute acetic acid (1:10 v/v in water) and adsorb with vermiculite .

Advanced: How can contradictory reports on the biological activity of cyclopropylmethanamine derivatives be resolved?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Address them via:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethoxy vs. fluoro) and test against standardized targets (e.g., serotonin receptors). Use dose-response curves (IC₅₀ values) to quantify potency .

- Orthogonal Assays: Validate receptor binding (e.g., radioligand displacement ) with functional assays (e.g., cAMP measurement ) to distinguish agonist vs. antagonist effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and ethoxy methyl groups (δ 1.3–1.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm error. Example: C₁₂H₁₇NO⁺ requires m/z 192.1388 .

- IR Spectroscopy: Detect amine N–H stretches (~3300 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) .

Advanced: What computational strategies predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in serotonin receptors (e.g., 5-HT₂C). Compare with known agonists (e.g., DOI) to identify key residues (e.g., Ser159, Asp155) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies via MM/PBSA .

Basic: How to assess purity and stability under storage conditions?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>95%).

- Stability Testing: Store aliquots at –20°C, 4°C, and 25°C. Monitor degradation via LC-MS at 0, 1, 3, and 6 months. Amines are prone to oxidation; add antioxidants (e.g., BHT) if needed .

Advanced: Can strain energy in the cyclopropane ring be leveraged for targeted drug delivery?

Methodological Answer:

The cyclopropane’s high strain energy (~27 kcal/mol) can drive ring-opening reactions in vivo:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.